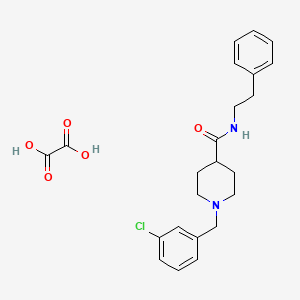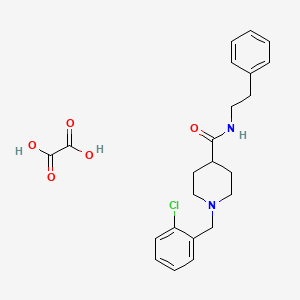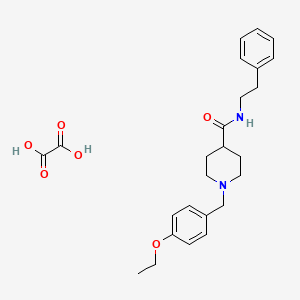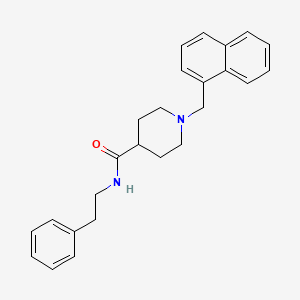
1-(3-ethoxy-4-hydroxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
説明
1-(3-ethoxy-4-hydroxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as EHP-101, is a synthetic compound that has shown potential in the treatment of various neurological disorders. It was first synthesized by a team of researchers led by Dr. David Baker at the University of Alberta in 2015. Since then, EHP-101 has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(3-ethoxy-4-hydroxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is not yet fully understood. However, it is known to act on the endocannabinoid system, which is a complex signaling system in the body that plays a key role in various physiological processes, including pain, inflammation, and mood regulation. This compound is believed to act as a selective CB2 receptor agonist, which means that it binds to and activates CB2 receptors in the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, it has also been shown to have analgesic (pain-relieving) effects in animal models of pain. It has also been shown to have anxiolytic (anti-anxiety) effects in a mouse model of anxiety.
実験室実験の利点と制限
One advantage of using 1-(3-ethoxy-4-hydroxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and with a high degree of purity. This makes it easier to conduct experiments and to control for variables such as batch-to-batch variability. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways or processes.
将来の方向性
There are several potential future directions for research on 1-(3-ethoxy-4-hydroxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is in the treatment of neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease. Another area of interest is in the treatment of pain, particularly chronic pain. Additionally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to fully understand the potential of this compound and to develop it into a viable therapeutic agent.
科学的研究の応用
1-(3-ethoxy-4-hydroxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been the subject of numerous studies investigating its potential therapeutic applications. One such study published in the journal Neuropharmacology in 2018 found that this compound has potent anti-inflammatory effects in microglia, which are immune cells in the brain that play a key role in neuroinflammation. Another study published in the journal Molecular Neurobiology in 2020 found that this compound has neuroprotective effects in a mouse model of multiple sclerosis.
特性
IUPAC Name |
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-2-28-22-16-19(8-9-21(22)26)17-25-14-11-20(12-15-25)23(27)24-13-10-18-6-4-3-5-7-18/h3-9,16,20,26H,2,10-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFGRJRTSBDLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949861.png)
![1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949866.png)
